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molecular formula C11H17F2NO4 B1445282 1-(tert-Butoxycarbonyl)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid CAS No. 1447943-90-9

1-(tert-Butoxycarbonyl)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid

Cat. No. B1445282
M. Wt: 265.25 g/mol
InChI Key: JWWNJDSEXLKVLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08124636B2

Procedure details

To a cooled (−78° C.) solution of diisopropylamine (4.9 mL, 0.032 mol) in dry THF (15 mL), n-BuLi (0.030 mol) was added dropwise under argon atmosphere, stirred the reaction mixture for 30 min at −78° C., then for one hour at −20° C. The resulting LDA solution was transferred to a solution of (S)-4,4-difluoro-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester (2.7 g, 0.010 mol) in THF (15 mL), via cannula and then stirred for 30 minutes at −78° C., then at 0° C. for one hour. The reaction mixture was once again cooled to −78° C., and methyl iodide (0.54 mL, 0.010 mol) was added over 10 min and then warmed to RT over 2 h. After completion of the reaction, the reaction mixture was quenched with 1N HCl (20 mL) and extracted with DCM. The organic layer was concentrated under reduced pressure using a rotary evaporator to give a crude gum, which was purified through column chromatography (10-20% ethyl acetate:hexane, basic alumina, diameter of column—2.5 cm, Height of alumina—approx. 7 inch) to give the desired (rac)-4,4-difluoro-2-methyl-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester (1.1 g) as a white solid.
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
0.03 mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Three
Quantity
0.54 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](NC(C)C)(C)C.[Li]CCCC.[Li+].CC([N-]C(C)C)C.[C:21]([O:25][C:26]([N:28]1[CH2:32][C:31]([F:34])([F:33])[CH2:30][C@H:29]1[C:35]([OH:37])=[O:36])=[O:27])([CH3:24])([CH3:23])[CH3:22].CI>C1COCC1>[C:21]([O:25][C:26]([N:28]1[CH2:32][C:31]([F:33])([F:34])[CH2:30][C:29]1([CH3:1])[C:35]([OH:37])=[O:36])=[O:27])([CH3:24])([CH3:22])[CH3:23] |f:2.3|

Inputs

Step One
Name
Quantity
4.9 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
0.03 mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Three
Name
Quantity
2.7 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1[C@@H](CC(C1)(F)F)C(=O)O
Step Four
Name
Quantity
0.54 mL
Type
reactant
Smiles
CI
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred the reaction mixture for 30 min at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise under argon atmosphere
WAIT
Type
WAIT
Details
for one hour at −20° C
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred for 30 minutes at −78° C.
Duration
30 min
WAIT
Type
WAIT
Details
at 0° C. for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was once again cooled to −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
warmed to RT over 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with 1N HCl (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to give a crude gum, which
CUSTOM
Type
CUSTOM
Details
was purified through column chromatography (10-20% ethyl acetate:hexane, basic alumina, diameter of column—2.5 cm, Height of alumina—approx. 7 inch)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(CC(C1)(F)F)(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 41.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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